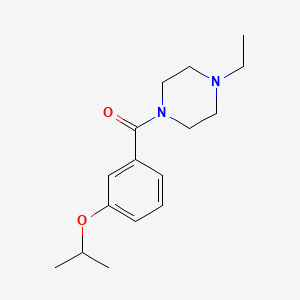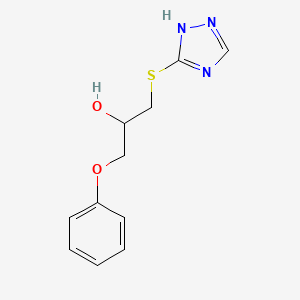
1,5-di-tert-butyl-3-phenyl-3-piperidinol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-di-tert-butyl-3-phenyl-3-piperidinol hydrochloride, commonly known as DBH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBH is a white crystalline powder that is soluble in water and other polar solvents.
Mechanism of Action
The mechanism of action of DBH is not fully understood, but it is believed to involve its antioxidant and anti-inflammatory properties. DBH has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
DBH has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory activity, neuroprotective effects, and anti-cancer activity. DBH has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
DBH has several advantages for lab experiments, including its high purity, stability, and solubility in water and other polar solvents. However, DBH can be expensive to synthesize, and its mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on DBH, including further studies on its mechanism of action, optimization of its synthesis method, and investigation of its potential applications in other fields, such as materials science and analytical chemistry. DBH may also be studied for its potential use as a biomarker for neurodegenerative diseases and other conditions.
Synthesis Methods
DBH can be synthesized through a multistep process, starting with the reaction of 1,5-di-tert-butyl-3-phenylpenta-1,4-dien-3-ol with sodium hydride in tetrahydrofuran. The resulting product is then treated with piperidine to form DBH. This synthesis method has been extensively studied and optimized to achieve high yields and purity of DBH.
Scientific Research Applications
DBH has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, DBH has been investigated as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. DBH has also been studied for its antioxidant and anti-inflammatory properties, which may be useful in the treatment of various diseases.
In materials science, DBH has been used as a stabilizer for polymeric materials and as a ligand for metal complexes. DBH has also been studied for its potential applications in analytical chemistry, particularly in the analysis of chiral compounds.
properties
IUPAC Name |
1,5-ditert-butyl-3-phenylpiperidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.ClH/c1-17(2,3)16-12-19(21,15-10-8-7-9-11-15)14-20(13-16)18(4,5)6;/h7-11,16,21H,12-14H2,1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPCMMFLVYOQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(CN(C1)C(C)(C)C)(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Di-tert-butyl-3-phenyl-3-piperidinol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B4988297.png)

![2-[benzyl(3-thienylmethyl)amino]ethanol](/img/structure/B4988310.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4988317.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide](/img/structure/B4988322.png)
![N-ethyl-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4988332.png)
![4-ethyl-5-[3-(4-morpholinyl)propyl]-2-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4988337.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4988343.png)


![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-3,3,3-trifluoro-N-methylpropanamide](/img/structure/B4988359.png)
![2-[5-(3-bromo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4988361.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4988364.png)
